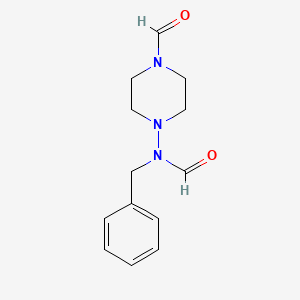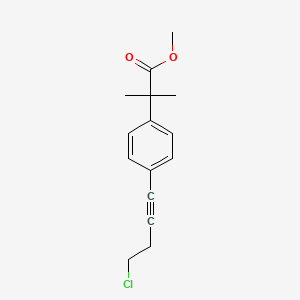
Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate is an organic compound characterized by its unique structure, which includes a chlorinated butynyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate typically involves the reaction of 4-chlorobut-1-yne with a phenyl derivative under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is essential to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced products with different functional groups.
Substitution: The chlorinated butynyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of new compounds with different functional groups .
Scientific Research Applications
Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobut-1-yn-1-yl)-2-methyl-1-(2-methylbutoxy)benzene
- 1-(4-chlorobut-1-yn-1-yl)-3-(chloromethyl)-2-methylbenzene
- 1-(4-chlorobut-1-yn-1-yl)-2-(chloromethyl)benzene
Uniqueness
Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate is unique due to its specific structural features, such as the presence of a chlorinated butynyl group and a methylpropanoate moiety
Properties
Molecular Formula |
C15H17ClO2 |
|---|---|
Molecular Weight |
264.74 g/mol |
IUPAC Name |
methyl 2-[4-(4-chlorobut-1-ynyl)phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C15H17ClO2/c1-15(2,14(17)18-3)13-9-7-12(8-10-13)6-4-5-11-16/h7-10H,5,11H2,1-3H3 |
InChI Key |
XBLMDSZBNUQWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#CCCCl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-(tert-Butyl) 3'-ethyl 6',7'-dihydrospiro[cyclopropane-1,4'-pyrazolo[4,3-c]pyridine]-3',5'(2'H)-dicarboxylate](/img/structure/B15279726.png)
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B15279730.png)
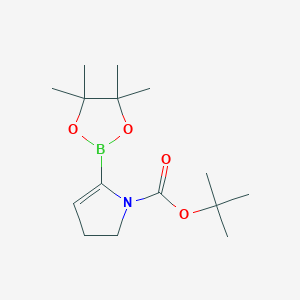
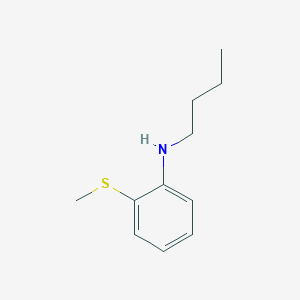
![3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15279747.png)
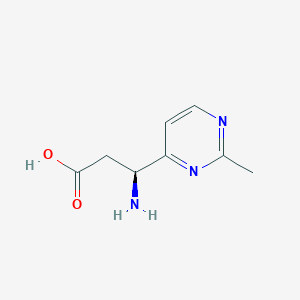
![5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one](/img/structure/B15279761.png)

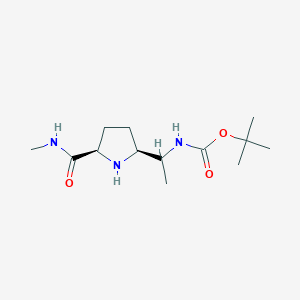
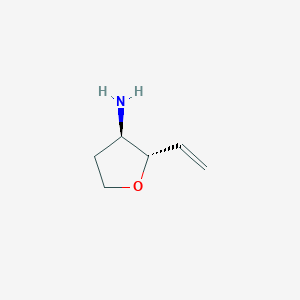
![(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15279794.png)
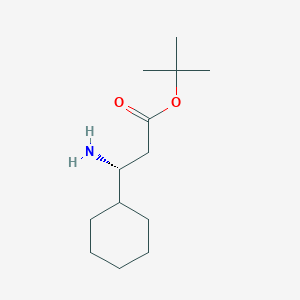
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B15279803.png)
